molecular formula C30H21N5O3S B393328 N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-3-hydroxynaphthalene-2-carbohydrazide

N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B393328
M. Wt: 531.6g/mol
InChI Key: WPSPGWAXMIHLPW-ZCTHSVRISA-N
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Description

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound that features a triazole ring, a furan ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the furan ring and the naphthalene moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur-containing compounds. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-3-hydroxynaphthalene-2-carbohydrazide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and other functional groups could play a crucial role in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules, furan derivatives, and naphthalene-based compounds. Examples include:

  • 4,5-Diphenyl-1,2,4-triazole
  • 2-Furancarboxaldehyde
  • 2-Hydroxy-3-naphthoic acid

Uniqueness

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-3-hydroxynaphthalene-2-carbohydrazide is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C30H21N5O3S

Molecular Weight

531.6g/mol

IUPAC Name

N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C30H21N5O3S/c36-26-18-22-12-8-7-11-21(22)17-25(26)29(37)33-31-19-24-15-16-27(38-24)39-30-34-32-28(20-9-3-1-4-10-20)35(30)23-13-5-2-6-14-23/h1-19,36H,(H,33,37)/b31-19+

InChI Key

WPSPGWAXMIHLPW-ZCTHSVRISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)C5=CC6=CC=CC=C6C=C5O

SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC6=CC=CC=C6C=C5O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC6=CC=CC=C6C=C5O

Origin of Product

United States

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